molecular formula C20H27N5O B12270543 N-{1-[4-(dimethylamino)benzoyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

N-{1-[4-(dimethylamino)benzoyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12270543
M. Wt: 353.5 g/mol
InChI Key: SWTVRGFNZQNHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(dimethylamino)benzoyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a dimethylamino group, and a pyrimidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(dimethylamino)benzoyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzoyl chloride with piperidine to form an intermediate, which is then reacted with 2-amino-5-dimethylpyrimidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(dimethylamino)benzoyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{1-[4-(dimethylamino)benzoyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{1-[4-(dimethylamino)benzoyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[4-(dimethylamino)benzoyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine shares similarities with other piperidine and pyrimidine derivatives, such as:
    • 4-(dimethylamino)benzoylpiperidine
    • 2-amino-5-dimethylpyrimidine
    • N-(4-(dimethylamino)phenyl)piperidine-3-carboxamide

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a valuable compound for research and development.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C20H27N5O/c1-15-12-21-20(22-13-15)24(4)18-6-5-11-25(14-18)19(26)16-7-9-17(10-8-16)23(2)3/h7-10,12-13,18H,5-6,11,14H2,1-4H3

InChI Key

SWTVRGFNZQNHJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.